Ibutilide fumarate acts by inhibiting a specific type of potassium channel in heart cells known as the rapid delayed rectifier potassium channel (Ikr) []. This channel plays a crucial role in regulating the duration of the action potential, the electrical signal that governs heart muscle contraction. By blocking Ikr, ibutilide prolongs the action potential duration, which can be measured on an electrocardiogram (ECG) [].
Researchers use ibutilide to investigate Ikr channel function in various contexts. For instance, studies may examine how different genetic variations or drug interactions affect Ikr channel activity using ibutilide's ability to prolong the action potential []. This information helps us understand the mechanisms behind abnormal heart rhythms.
Ibutilide fumarate is a Class III antiarrhythmic agent primarily used for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm. Its chemical structure is characterized by a methanesulfonamide backbone, with the IUPAC name being (2E)-but-2-enedioic acid; bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide) . The compound has a molecular formula of C22H38N2O5S and a molecular weight of 442.62 g/mol. Ibutilide fumarate is typically administered intravenously as a clear, colorless solution, and it exhibits significant solubility in aqueous environments .
Ibutilide fumarate undergoes various metabolic transformations primarily in the liver. The metabolic pathway involves ω-oxidation followed by β-oxidation of the heptyl side chain, resulting in several metabolites. Among these, eight metabolites have been identified, but only one possesses electrophysiologic properties akin to ibutilide itself . The primary route of elimination is renal, with approximately 82% of a dose excreted in urine .
The primary mechanism of action for ibutilide fumarate involves the induction of a slow inward sodium current, which prolongs the action potential duration and increases refractoriness in myocardial cells. Unlike other Class III agents that predominantly block potassium currents, ibutilide activates sodium currents at nanomolar concentrations, contributing to its unique electrophysiological effects . It has been shown to increase both uncorrected and rate-corrected QT intervals, leading to potential risks such as torsades de pointes in susceptible individuals .
The synthesis of ibutilide fumarate involves several steps that typically include:
Specific laboratory protocols may vary, but these general steps outline the synthetic pathway for this compound.
Ibutilide fumarate is primarily indicated for:
Ibutilide fumarate has several notable interactions:
Ibutilide fumarate shares structural and functional similarities with other antiarrhythmic agents. Here are some comparable compounds:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Sotalol | Class III | Blocks potassium channels | Also has beta-blocking effects |
Dofetilide | Class III | Blocks potassium channels | Higher risk of torsades de pointes |
Procainamide | Class Ia | Blocks sodium channels | Less effective for atrial fibrillation |
Flecainide | Class Ic | Blocks sodium channels | Used for ventricular tachycardia |
Ibutilide fumarate's unique mechanism involves both sodium channel activation and potassium current blocking, distinguishing it from other Class III agents that predominantly block potassium channels. This dual action allows it to effectively prolong action potentials while managing arrhythmias more efficiently than some alternatives .
Ibutilide fumarate possesses a complex molecular architecture that fundamentally determines its pharmacological properties and physical characteristics. The compound exists as the hemifumarate salt, with the chemical name Methanesulfonamide, N-{4-{4-(ethylheptylamino)-1-hydroxybutyl}phenyl}, (+)(−), (E)-2-butenedioate (1:0.5) [1] [2]. The molecular formula of the hemifumarate salt is C22H38N2O5S, corresponding to a molecular weight of 442.62 daltons [1] [3].
The complete structure of ibutilide fumarate as the full salt comprises two ibutilide molecules associated with one fumaric acid molecule, yielding the molecular formula C44H76N4O10S2 with a molecular weight of 885.23-885.24 daltons [4] [5] [6]. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as (2E)-but-2-enedioic acid; bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide) [5].
The stereochemical configuration of ibutilide fumarate presents notable complexity. The molecule contains one chiral center, existing as a racemate of the (+) and (−) enantiomers [1] [2]. This stereogenic center bears a secondary alcohol group, which has been extensively studied through chiral separation techniques [7]. The optical activity is designated as (+/−), indicating the racemic nature of the compound [8]. Research has demonstrated that the racemate exhibits equipotency with either individual enantiomer [9] [10], establishing that both stereoisomers contribute equally to the compound's antiarrhythmic activity.
The structural formula reveals a phenyl ring system substituted with a methanesulfonamide group and connected to a hydroxybutyl chain bearing the ethylheptylamino substituent. The fumaric acid component exists in the (E)-configuration, forming the characteristic trans-alkene structure that contributes to the salt's stability and solubility properties.
The crystallographic properties of ibutilide fumarate reflect its solid-state organization and polymorphic behavior. The compound appears as a white to off-white powder with characteristic crystalline properties [1] [2] [9]. The melting point of ibutilide fumarate has been reported within the range of 112-117°C [9] [10], with some sources specifying the range as 117-121°C for the racemate [11]. This thermal transition temperature provides crucial information for pharmaceutical processing and storage considerations.
The crystal form exhibits specific optical properties, with a characteristic ultraviolet absorption maximum (λmax) at 267 nanometers when measured in ethanol [9] [10]. This spectroscopic signature serves as an important analytical parameter for compound identification and purity assessment. The crystalline structure contributes to the compound's stability profile and influences its dissolution characteristics in pharmaceutical formulations.
The solid-state form demonstrates sufficient stability under controlled conditions, though degradation can occur under extreme pH or thermal stress conditions . The crystallographic organization influences the compound's physical handling properties, including its flowability and compressibility characteristics during pharmaceutical manufacturing processes.
The solubility characteristics of ibutilide fumarate demonstrate significant pH dependence and provide critical insights into its biopharmaceutical properties. The compound exhibits high aqueous solubility, with reported values exceeding 100 milligrams per milliliter at pH 7 or lower [1] [2]. This exceptional water solubility facilitates its formulation as an intravenous injection and ensures adequate bioavailability upon administration.
Detailed solubility studies reveal specific values across different solvents. In water, the solubility reaches 89 milligrams per milliliter (100.53 millimolar) at 25°C [13]. The compound demonstrates comparable solubility in dimethyl sulfoxide, achieving 89 milligrams per milliliter (100.53 millimolar) under similar conditions [13]. Ethanol solubility matches these values at 89 milligrams per milliliter [13], indicating favorable dissolution characteristics across multiple pharmaceutical solvents.
Alternative solubility data indicate values exceeding 20 milligrams per milliliter in water [9] [10] [14], confirming the compound's high aqueous solubility profile. This solubility behavior is attributed to the ionic nature of the fumarate salt formation, which enhances water interaction through hydrogen bonding and ionic solvation mechanisms.
The partition coefficient data provides insights into the compound's lipophilicity and membrane permeation characteristics. The predicted water solubility from computational models suggests 0.00473 milligrams per milliliter [5], though this appears inconsistent with experimental observations of much higher solubility values. The logarithm of the partition coefficient (logP) has been reported as 4.72 using ALOGPS methods and 2.54 using Chemaxon calculations [5], indicating moderate lipophilicity that balances aqueous solubility with membrane permeability.
The compound's polar surface area measures 69.64 square angstroms [5], contributing to its solubility profile and influencing its pharmacokinetic behavior. The presence of hydrogen bond acceptors (4) and donors (2) [5] further explains the favorable aqueous solubility through intermolecular interactions with water molecules.
The thermal stability profile of ibutilide fumarate reveals important information about its storage requirements and pharmaceutical processing limitations. The compound demonstrates good thermal stability under controlled conditions but exhibits degradation patterns under elevated temperatures and stress conditions.
Forced degradation studies have identified specific thermal decomposition pathways. Heat stress at elevated temperatures results in the formation of two potential degradation impurities observed at relative retention times of 1.4 and 1.6, representing approximately 1.4% and 1.0% degradation products, respectively [15]. These thermal degradation products provide insight into the compound's stability limitations and establish critical storage parameters.
Temperature-dependent stability studies conducted at 40°C and 60°C reveal differential degradation rates [16]. At 40°C, ibutilide fumarate demonstrates acceptable stability suitable for pharmaceutical storage conditions. However, at 60°C, significant degradation occurs, indicating the importance of temperature control during manufacturing and storage processes.
The degradation pathway analysis indicates that thermal stress produces different impurity profiles compared to chemical stress conditions. While heat generates specific degradation products at defined retention times, acid degradation produces a different significant impurity at a relative retention time of approximately 1.7 [15]. This differential degradation behavior suggests multiple mechanistic pathways for compound decomposition depending on the stress conditions applied.
Oxidative stress studies using peroxide demonstrate complete degradation of the ibutilide peak [15], indicating extreme sensitivity to oxidative conditions. This finding emphasizes the importance of antioxidant protection and controlled atmospheric conditions during pharmaceutical handling and storage.
The stability profile under various pH conditions (3.0, 4.0, 4.6, 5.0, and 6.0) shows variable degradation patterns [15], with the compound demonstrating optimal stability around physiological pH ranges. Base-catalyzed degradation does not show significant degradation patterns, suggesting relative stability under alkaline conditions compared to acidic stress.
Storage recommendations specify maintenance at 2-8°C [9] [10] to ensure optimal stability, reflecting the temperature-sensitive nature of the compound. The storage temperature requirements align with the thermal stability data, confirming that refrigerated conditions minimize degradation and preserve pharmaceutical quality.
Photostability studies indicate that light exposure does not produce significant degradation patterns [15], suggesting that the compound possesses adequate photostability for normal pharmaceutical handling conditions. This photostability characteristic simplifies storage requirements by eliminating the need for light-protective packaging in most circumstances.
Property | Value | Reference |
---|---|---|
Molecular Weight (hemifumarate) | 442.62 Da | [1] |
Molecular Weight (full salt) | 885.23-885.24 Da | [4] [5] |
Melting Point | 112-121°C | [11] [9] |
Water Solubility | >100 mg/mL (pH ≤7) | [1] [2] |
Water Solubility (25°C) | 89 mg/mL | [13] |
LogP (ALOGPS) | 4.72 | [5] |
LogP (Chemaxon) | 2.54 | [5] |
UV λmax (EtOH) | 267 nm | [9] [10] |
Storage Temperature | 2-8°C | [9] [10] |
Irritant